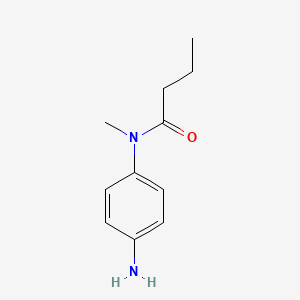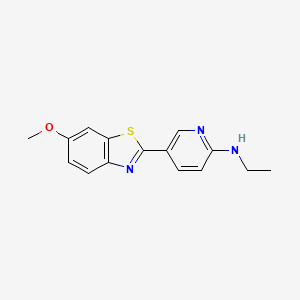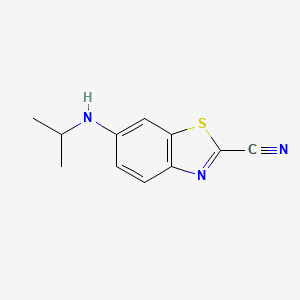
(4-Butylphenyl)methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Butylphenyl)methylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Butylphenyl)methylamine hydrochloride typically involves the following steps:
Nitration of 4-Butylbenzene: The starting material, 4-butylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 4-butyl-1-nitrobenzene.
Reduction of Nitro Group: The nitro group in 4-butyl-1-nitrobenzene is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in hydrochloric acid, yielding 4-butylaniline.
Formation of Methylamine Derivative: 4-butylaniline is then reacted with formaldehyde and formic acid in a reductive amination process to form (4-butylphenyl)methylamine.
Hydrochloride Salt Formation: Finally, (4-butylphenyl)methylamine is treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
(4-Butylphenyl)methylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents.
Industry: It serves as a precursor in the manufacture of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Butylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (4-Methylphenyl)methylamine hydrochloride
- (4-Ethylphenyl)methylamine hydrochloride
- (4-Propylphenyl)methylamine hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the phenyl ring.
- Chemical Properties: These compounds exhibit similar chemical properties but may differ in solubility, boiling points, and reactivity based on the alkyl chain length.
- Biological Activity: The biological activity can vary, with longer alkyl chains potentially enhancing lipophilicity and membrane permeability.
(4-Butylphenyl)methylamine hydrochloride stands out due to its specific balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H18ClN |
|---|---|
Poids moléculaire |
199.72 g/mol |
Nom IUPAC |
(4-butylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-2-3-4-10-5-7-11(9-12)8-6-10;/h5-8H,2-4,9,12H2,1H3;1H |
Clé InChI |
IHVWXOBNNUPHKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)CN.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(methylsulfonyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B8342751.png)

![Ethyl [1-methyl-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate](/img/structure/B8342763.png)
![Benzenepropanoic acid, -[[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]oxy]-, (S)-](/img/structure/B8342779.png)
![1-(6-[1,3]Dioxolan-2-yl-pyridin-2-yl)ethanone](/img/structure/B8342796.png)


![N-(2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)-N'-methylthiourea](/img/structure/B8342819.png)

